Zanzalintinib
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zanzalintinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Zanzalintinib undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinoline derivatives, while substitution reactions may introduce various functional groups onto the quinoline core .
Scientific Research Applications
Zanzalintinib has shown promising applications in various fields:
Chemistry: Used as a tool compound to study receptor tyrosine kinases and their role in cancer biology.
Biology: Investigated for its effects on tumor angiogenesis, proliferation, invasion, and metastasis.
Medicine: Undergoing clinical trials for the treatment of renal cell carcinoma and other advanced tumors.
Industry: Potential applications in the development of targeted cancer therapies.
Mechanism of Action
Zanzalintinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including VEGFR, MET, and TAM kinases (TYRO3, AXL, and MER). These kinases play crucial roles in tumor growth, angiogenesis, and resistance to antiangiogenic therapies . By targeting these pathways, this compound disrupts tumor cell signaling, leading to reduced tumor growth and enhanced immune response .
Comparison with Similar Compounds
Cabozantinib: Another tyrosine kinase inhibitor targeting VEGFR, MET, and AXL.
Sunitinib: Targets multiple receptor tyrosine kinases, including VEGFR and PDGFR.
Regorafenib: Inhibits multiple kinases involved in tumor angiogenesis and oncogenesis.
Uniqueness of Zanzalintinib: this compound is unique due to its broad spectrum of kinase inhibition and its potential to overcome resistance mechanisms associated with other tyrosine kinase inhibitors . Its combination with immune checkpoint inhibitors has shown promising results in preclinical and clinical studies .
Properties
IUPAC Name |
1-N'-(4-fluorophenyl)-1-N-[4-[7-methoxy-6-(methylcarbamoyl)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O5/c1-31-26(35)22-15-21-23(16-25(22)38-2)32-14-11-24(21)39-20-9-7-19(8-10-20)34-28(37)29(12-13-29)27(36)33-18-5-3-17(30)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,35)(H,33,36)(H,34,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCKALGNNVYOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2367004-54-2 | |
Record name | Zanzalintinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2367004542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zanzalintinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2JC2ZA04 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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